Product packaging for 7-Phenylbicyclo[2.2.1]heptane(Cat. No.:CAS No. 24892-78-2)

7-Phenylbicyclo[2.2.1]heptane

Cat. No.: B14683574
CAS No.: 24892-78-2
M. Wt: 172.27 g/mol
InChI Key: VCNXHLSPJCDICN-UHFFFAOYSA-N
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Description

7-Phenylbicyclo[2.2.1]heptane is a rigid, bicyclic hydrocarbon compound that serves as a valuable scaffold in organic and medicinal chemistry research. Its structure, based on the norbornane framework, provides high steric constraint, making it an excellent building block for studying structure-activity relationships and developing novel molecular architectures . While direct pharmacological data for this specific compound may be limited, the 7-position of the bicyclo[2.2.1]heptane system is a well-explored site for functionalization. Research on closely related analogues, particularly 7-azabicyclo[2.2.1]heptane derivatives, highlights the significance of this core structure in the synthesis of potent nicotinic acetylcholine receptor (nAChR) ligands, such as epibatidine analogues . These constrained systems are investigated for their potential in neuroscientific research and analgesic studies. Consequently, this compound is primarily used by researchers as a key synthetic intermediate or a conformational restraint in the design of pharmacologically active compounds, the exploration of new materials, and fundamental studies in stereochemistry. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B14683574 7-Phenylbicyclo[2.2.1]heptane CAS No. 24892-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24892-78-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

7-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-8-11/h1-5,11-13H,6-9H2

InChI Key

VCNXHLSPJCDICN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Phenylbicyclo 2.2.1 Heptane and Its Derivatives

Strategies for Constructing the Bicyclo[2.2.1]heptane Core with Phenyl Substitution

The construction of the bicyclo[2.2.1]heptane core is most famously achieved through the Diels-Alder reaction. However, the introduction of a phenyl substituent at the bridge position during the primary cycloaddition event presents unique challenges and has led to the development of alternative strategies.

Diels-Alder Cycloaddition Approaches for Bridged Bicyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of six-membered rings and is particularly well-suited for creating the bicyclo[2.2.1]heptane skeleton. acs.org The reaction of cyclopentadiene (B3395910) with a suitable dienophile is a classic example. acs.org To incorporate a phenyl group at the 7-position directly via this method, a phenyl-substituted cyclopentadiene could theoretically be employed. However, 5-substituted cyclopentadienes are known to exist as a mixture of rapidly equilibrating isomers, which can lead to a complex mixture of products. unirioja.es

A more direct, albeit sometimes inefficient, approach involves the reaction of cyclopentadiene with a phenyl-substituted dienophile. For instance, the cycloaddition of cyclopentadiene with phenylacetylene (B144264) has been reported, though it can result in low yields of the desired 7-phenylnorbornadiene (B1616009) adduct. nih.gov The reactivity in Diels-Alder reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Phenyl-substituted polyfluorenes have also been synthesized using the Diels-Alder reaction, demonstrating the versatility of this reaction for incorporating aryl moieties into complex cyclic systems. acs.org

A summary of representative Diels-Alder reactions for the formation of bicyclo[2.2.1]heptane systems is presented in Table 1.

DieneDienophileProduct TypeKey Features
CyclopentadieneMaleic Anhydride (B1165640)Bicyclo[2.2.1]heptene derivativeHigh reactivity due to electron-poor dienophile.
CyclopentadienePhenylacetylenePhenyl-substituted Bicyclo[2.2.1]heptadieneDirect route to a phenylated scaffold, though can be low yielding. nih.gov
FuranVarious Dienophiles7-Oxabicyclo[2.2.1]heptane derivativeCommon route to 7-heteroatom-substituted systems. nih.gov
5-Substituted CyclopentadienesVarious DienophilesSubstituted Bicyclo[2.2.1]hepteneCan lead to isomeric mixtures; facial selectivity is a key consideration. nih.gov

Organocatalytic Formal [4+2] Cycloaddition for Enantioselective Scaffold Construction

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. A notable development is the organocatalytic formal [4+2] cycloaddition reaction, which provides access to functionalized bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. nist.gov This approach circumvents some of the challenges associated with traditional Diels-Alder reactions, such as the need for high temperatures and the difficulty in controlling enantioselectivity.

This methodology allows for the rapid construction of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild and operationally simple conditions. nist.gov While this method does not directly install a phenyl group at the 7-position, the resulting carboxylate functionality at the bridgehead serves as a versatile handle for further transformations, which could include conversion to a phenyl group through various synthetic manipulations. This strategy is particularly valuable for accessing chiral, non-racemic bicyclo[2.2.1]heptane derivatives.

Functionalization and Derivatization at the 7-Position of Bicyclo[2.2.1]heptane Frameworks

The functionalization of a pre-formed bicyclo[2.2.1]heptane core, particularly at the sterically hindered 7-position, requires specific and often highly specialized synthetic methods.

Introduction of Phenyl Groups at Bridgehead or Bridge Positions

The direct introduction of a phenyl group at the C7 position of the bicyclo[2.2.1]heptane framework is a challenging transformation. One plausible approach involves the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, to 7-norbornanone. This reaction would yield 7-phenylbicyclo[2.2.1]heptan-7-ol. Subsequent dehydration or dehydroxylation of this tertiary alcohol could then provide a phenyl-substituted bicyclo[2.2.1]heptane derivative.

More modern methods, such as palladium-catalyzed C-H activation, offer a more direct route for arylation. The Catellani reaction, which utilizes norbornene as a transient mediator for ortho-arylation, highlights the unique reactivity of this bicyclic system in palladium catalysis. While typically used to functionalize aromatic rings, related palladium-catalyzed processes that achieve difunctionalization of norbornenes by adding both an aryl and another group across the double bond have been developed. unirioja.es These advanced methods could potentially be adapted for the direct arylation of the bicyclo[2.2.1]heptane skeleton at various positions, including the challenging bridge position.

Synthesis of 7-Oxy-Functionalized Bicyclo[2.2.1]heptane Derivatives

The introduction of an oxygen-based functional group at the 7-position is a key transformation for accessing a variety of derivatives. The synthesis of 7-oxabicyclo[2.2.1]heptanes, where the oxygen atom is part of the bicyclic framework, is commonly achieved through the Diels-Alder reaction of furans. nih.gov

For the synthesis of 7-hydroxybicyclo[2.2.1]heptane (7-norbornanol), a common precursor is 7-norbornanone, which can be reduced to the corresponding alcohol. nih.gov The stereoselectivity of this reduction is often high due to the rigid and sterically defined nature of the bicyclic system. Bicyclo[2.2.1]heptan-7-ol is a versatile intermediate, and its hydroxyl group can be further functionalized. nih.gov

A novel binary catalytic system has been reported for the synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. This method provides a diastereoselective route to 7-oxy-functionalized bicyclo[2.2.1]heptane derivatives.

Key synthetic routes to 7-oxy-functionalized bicyclo[2.2.1]heptanes are summarized in Table 2.

Starting MaterialReagent(s)Product
Furan and DienophileHeat or Lewis Acid7-Oxabicyclo[2.2.1]heptane derivative
7-NorbornanoneReducing agent (e.g., NaBH₄, LiAlH₄)7-Hydroxybicyclo[2.2.1]heptane
Cyclic γ-epoxy-alcoholAl(III) complex and bromide saltSubstituted 2-Oxabicyclo[2.2.1]heptane

Radical Cyclization for Bridgehead-Substituted Norbornanes

Radical reactions offer a powerful alternative for the functionalization of unactivated C-H bonds, including those at the bridgehead position of norbornane (B1196662). The generation of a bridgehead radical in 7-azabicyclo[2.2.1]heptane systems has been demonstrated, allowing for the introduction of various substituents at the 1-position.

Studies on the free radical reactions of bicyclo[2.2.1]heptane have shown that the reactivity of the bridgehead hydrogen can be exploited. Furthermore, radical-mediated phenylselanyl-group transfer reactions have been successfully employed to introduce substituents onto 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. nih.gov These radical-based methodologies provide a complementary set of tools for the synthesis of bridgehead-substituted norbornanes, which can be challenging to achieve through conventional ionic reactions.

Stereoselective and Enantioselective Synthesis of Phenyl-Substituted Norbornanes

The rigid bicyclo[2.2.1]heptane framework, commonly known as norbornane, is a prominent structural motif in a variety of bioactive molecules and complex synthetic targets. The introduction of a phenyl substituent onto this scaffold adds another layer of complexity and offers opportunities for diverse functionalization. Achieving stereochemical control during the synthesis of phenyl-substituted norbornanes is a significant challenge that has been addressed through various advanced synthetic methodologies. These approaches aim to control both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters within the molecule. Key strategies include the use of chiral auxiliaries, the development of asymmetric catalytic systems involving chiral ligands, and the application of organocatalysis.

Chiral Auxiliary and Ligand-Enabled Asymmetric Approaches

Asymmetric synthesis relies heavily on methods that can selectively produce one enantiomer of a chiral molecule over the other. Chiral auxiliaries and chiral ligands are two powerful tools to achieve this goal in the synthesis of phenyl-substituted norbornanes.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to guide the stereochemical outcome of a reaction. thieme-connect.comwikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. thieme-connect.com A prominent example is the use of D-pantolactone as a chiral auxiliary in the Diels-Alder reaction between cyclopentadiene and a functionalized acrylate. This reaction proceeds with high endo-diastereoselectivity to produce an intermediate that, after hydrolysis, yields enantiomerically pure (−)-(1S,2S)-5-norbornene-2-carboxylic acid, a key precursor for various bicyclo[2.2.1]heptane derivatives. acs.org The efficiency of this process is enhanced by the ability to recover the costly chiral auxiliary. acs.org

Another example involves using (R)-phenylglycinol as a chiral auxiliary in a diastereoselective intramolecular Diels-Alder reaction to construct the 7-oxabicyclo[2.2.1]heptane core, a key substructure in studies toward the total synthesis of solanoeclepin A. researchgate.netrsc.org

Table 1: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction

Dienophile Component Chiral Auxiliary Key Transformation Stereoselectivity Reference
Acrylate d-Pantolactone Intermolecular Diels-Alder High endo-diastereoselectivity acs.org
Furan derivative with dienyl side chain (R)-Phenylglycinol Intramolecular Diels-Alder High diastereoselectivity researchgate.netrsc.org

Chiral ligands, when coordinated to a metal center, can create a chiral environment that forces a reaction to proceed enantioselectively. The asymmetric Catellani reaction, a palladium/norbornene cooperative catalysis, provides an efficient method for assembling C–N axially chiral scaffolds. nih.govnih.gov The use of an easily prepared chiral biimidazoline (BiIM) as a dinitrogen ligand is crucial for this transformation, allowing for high reactivity and enantioselectivity with a broad range of substrates. nih.govnih.gov Researchers found that bidentate N,N-ligands forming 5-membered palladacycles, such as pyridinyl oxazoline (B21484) and biimidazoline ligands, gave promising enantioselectivity, whereas a BOX ligand forming a 6-membered ring showed no enantioselectivity. nih.gov

Table 2: Chiral Ligand Performance in Asymmetric Catellani Reaction

Ligand Type Specific Ligand Yield (%) Enantiomeric Excess (ee, %) Reference
Pyridinyl Oxazoline (Pyrox) L11-L15 - Promising nih.gov
Bis(oxazoline) (BOX) L16-L18 - Promising nih.gov
Biimidazoline (BiIM) L25 (N,N'-bis(3-trifluoromethylphenyl)) 78 60 nih.gov

Organocatalysis in Asymmetric [2.2.1]Bicyclic Heptane Construction

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing chiral molecules. rsc.orglu.se An organocatalytic formal [4+2] cycloaddition reaction has been developed for the rapid and highly enantioselective synthesis of functionalized bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.orgnih.govrsc.org This method is notable for its mild, operationally simple conditions and its ability to construct a functionalized bridgehead on the bicyclic core. rsc.org

The reaction typically involves α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine. The catalysis proceeds through a hydrogen-bond-mediated activation mechanism, where the catalyst controls the stereochemistry of the cycloaddition. This approach provides access to a wide array of functionalized [2.2.1] bicyclic heptanes in good yields and with excellent enantioselectivity. rsc.orgnih.gov

Table 3: Organocatalytic Formal [4+2] Cycloaddition for Bicyclo[2.2.1]heptane-1-carboxylates

Catalyst Temperature Time Yield (%) Enantiomeric Excess (ee, %) Reference
Chiral Tertiary Amine A (10 mol%) Room Temp. - - - rsc.org
Organocatalyst (unspecified) Mild conditions - Good Excellent nih.gov
Chiral Tertiary Amine Mild conditions - 82-83 88-95

Diastereoselective Control in Functionalized Bicyclo[2.2.1]heptanes

Achieving diastereoselective control is critical when synthesizing complex molecules with multiple stereocenters, such as functionalized phenyl-bicyclo[2.2.1]heptanes. A classic strategy involves the aluminum chloride-catalyzed Friedel-Crafts-type addition of benzene (B151609) to di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. researchgate.netresearchgate.net Subsequent treatment with acetic anhydride yields 5-exo-phenylbicyclo[2.2.1]heptane-2,3-di-endo-carboxylic anhydride with well-defined stereochemistry. researchgate.netresearchgate.net This anhydride serves as a versatile precursor for a range of highly functionalized derivatives. For instance, it can be converted via Hofmann degradation and subsequent reduction into 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine, a key building block for various fused heterocyclic systems. researchgate.netresearchgate.net

The stereochemical outcome of these reactions is governed by the rigid, strained structure of the bicyclic framework, which dictates the direction of attack of reagents, leading to the preferential formation of one diastereomer. This inherent stereocontrol is a cornerstone of synthetic strategies involving the norbornane scaffold. nih.gov

Table 4: Diastereoselective Synthesis of Functionalized Phenyl-Bicyclo[2.2.1]heptanes

Starting Material Key Reaction Product Stereochemistry Reference
di-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid AlCl₃-catalyzed addition of benzene 5-exo-Phenylbicyclo[2.2.1]heptane-2,3-di-endo-carboxylic anhydride exo-phenyl, di-endo-anhydride researchgate.netresearchgate.net
Furan derivative with dienyl side chain Intramolecular Diels-Alder with chiral auxiliary Tetracyclic 7-oxabicyclo[2.2.1]heptane core High diastereoselectivity researchgate.netrsc.org

Synthetic Routes to Specialized Phenyl-Containing Bicyclo[2.2.1]heptane Analogues

The versatility of the bicyclo[2.2.1]heptane core allows for the synthesis of a wide range of specialized analogues containing phenyl groups, including those with heteroatoms in the bicyclic framework, functional groups at the bridgehead positions, and complex fused ring systems.

A notable class of specialized analogues are the 7-azabicyclo[2.2.1]heptane derivatives, which serve as conformationally constrained proline analogues in peptide chemistry. unirioja.es A synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid utilizes a Diels-Alder reaction with methyl 2-benzamidoacrylate as the dienophile, followed by a base-promoted internal nucleophilic displacement of a mesylate to form the bicyclic system in high yield. unirioja.es

Furthermore, the highly functionalized 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine is a key intermediate for accessing more complex, saturated, and partially saturated di-endo-fused heterocycles. researchgate.net It can be cyclized with various reagents, such as ethyl chloroformate or 2-(p-methylbenzoyl)benzoic acid, to yield tricyclic structures like methylene-bridged hexahydro-3,1-benzoxazin-2(1H)-ones and isoindolo[2,1-a] acs.orgmagtech.com.cnbenzoxazines. researchgate.netresearchgate.net

The synthesis of bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons has also been achieved. nih.gov This involves an intermolecular Diels-Alder reaction using novel 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which were previously unsynthesized dienes. nih.gov These derivatives are valuable as versatile building blocks for further synthetic transformations. nih.gov Domino reactions, such as an organocatalytic domino Michael-Henry process, have been developed to create complex bicyclic systems like bicyclo[3.2.1]octanes, which possess multiple stereogenic centers, demonstrating the power of cascade reactions in building molecular complexity efficiently. acs.org

Reaction Mechanisms and Pathways in Phenyl Substituted Bicyclo 2.2.1 Heptane Systems

Skeletal Rearrangements and Cationic Intermediates in Bicyclo[2.2.1]heptane Systems

Substituted norbornyl systems are renowned for their surprising and often complex cationic rearrangements. core.ac.uk These transformations, which can include hydride shifts, alkyl shifts (like methide shifts), and Wagner-Meerwein rearrangements, proceed through various carbocationic intermediates. core.ac.ukwikipedia.org The nature of these intermediates, whether classical or non-classical, has been a subject of extensive debate and research. core.ac.ukwikipedia.org

The 2-norbornyl cation has been a focal point in physical organic chemistry for decades, largely due to the debate surrounding its classical versus non-classical nature. core.ac.ukwikipedia.org The non-classical view proposes a delocalized cation with a three-center two-electron bond, which helps to explain the observed reactivity and stereochemical outcomes in solvolysis reactions. github.io For instance, the acetolysis of exo-norbornyl sulfonates is significantly faster than that of the endo isomers, a phenomenon attributed to the anchimeric assistance of the C1-C6 sigma bond in stabilizing the developing cation. wikipedia.orggithub.io Furthermore, the reaction of an enantiomerically enriched exo-norbornyl sulfonate yields a racemic product, consistent with the formation of a symmetrical, achiral non-classical cation intermediate. github.io

The 2-norbornyl cation can be generated through various routes, including the ionization of a 2-norbornyl derivative with a good leaving group (σ-formation) or through the cyclization of a β-(Δ³-cyclopentenyl)-ethane derivative (π-formation). wikipedia.org It can also be formed from the rearrangement of other norbornyl cations, such as the 1-norbornyl and 7-norbornyl cations. wikipedia.org Spectroscopic studies, particularly carbon-13 NMR at very low temperatures, have provided evidence for the equivalence of certain carbon atoms, supporting the delocalized, non-classical structure. github.io

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgambeed.com These shifts are fundamental to understanding the reactivity of the bicyclo[2.2.1]heptane system. core.ac.ukscholaris.calibretexts.org The driving force for these rearrangements is the formation of a more stable carbocation. byjus.commasterorganicchemistry.com For example, a less stable secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift or a 1,2-alkyl shift. csbsju.eduquora.comyoutube.com

A classic example is the conversion of isoborneol (B83184) to camphene, a reaction that puzzled early chemists and was instrumental in the development of the concept of carbocation rearrangements. wikipedia.org In substituted norbornanes, these rearrangements can be highly complex, sometimes involving a series of concerted or sequential shifts. For instance, studies on camphor-derived systems have confirmed a highly concerted Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement sequence. core.ac.uk

Table 1: Key Types of Rearrangements in Bicyclo[2.2.1]heptane Systems

Rearrangement TypeDescriptionDriving Force
Wagner-Meerwein Rearrangement A 1,2-shift of an alkyl or aryl group to an adjacent carbocation center. wikipedia.orgambeed.comFormation of a more stable carbocation, often relieving ring strain. libretexts.org
Hydride Shift The migration of a hydrogen atom with its pair of electrons (a hydride ion) to an adjacent carbocation center. byjus.commasterorganicchemistry.comFormation of a more stable carbocation (e.g., secondary to tertiary). csbsju.eduquora.com
Alkyl Shift (e.g., Methide Shift) The migration of an alkyl group (e.g., a methyl group) to an adjacent carbocation center. csbsju.eduyoutube.comFormation of a more stable carbocation. youtube.com

The presence of a phenyl group on the bicyclo[2.2.1]heptane skeleton significantly influences the stability of adjacent carbocations and, consequently, the rearrangement pathways. A phenyl group can stabilize a carbocation through resonance, where the positive charge is delocalized into the aromatic ring. This stabilization can affect the relative rates of different rearrangement processes. youtube.com

Studies on 2-phenyl-2-norbornyl cations have been crucial in understanding the onset of σ-delocalization, applying the "tool of increasing electron demand" to probe the nature of the cationic intermediates. acs.org When a phenyl group is present, there's a competition between stabilization by the phenyl ring and the potential for σ-delocalization (non-classical stabilization). The migratory aptitude in Wagner-Meerwein rearrangements also changes, with the phenyl group itself being able to migrate (a phenyl shift). csbsju.eduyoutube.com The preference for a hydride, alkyl, or phenyl shift often depends on which migration leads to the most stable carbocation intermediate. quora.com

For instance, the synthesis of 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine involves an initial aluminum chloride-catalyzed addition of benzene (B151609) to a bicyclo[2.2.1]heptene derivative, highlighting a method to introduce the phenyl group onto the scaffold. researchgate.net The subsequent transformations of this molecule would be governed by the influence of the existing phenyl and other functional groups on the stability of any cationic intermediates that might form.

Cycloaddition Reactions and Their Mechanistic Insights

The Diels-Alder reaction is a powerful and widely used method for the synthesis of the bicyclo[2.2.1]heptane ring system. nih.govmiracosta.edumasterorganicchemistry.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. nih.govmdpi.com

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. sigmaaldrich.comsigmaaldrich.comlibretexts.org When unsymmetrical dienes and dienophiles are used, the formation of one constitutional isomer (regioisomer) is often favored over another. masterorganicchemistry.com This regioselectivity can be understood by considering the electronic properties of the reactants. Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comnih.gov

For example, in the reaction of a 1-substituted diene, the "ortho" (1,2) product is typically favored, while a 2-substituted diene tends to yield the "para" (1,4) product. masterorganicchemistry.com The presence of substituents on the reactants can also influence the stereochemical outcome of the reaction, leading to the preferential formation of either the endo or exo adduct. masterorganicchemistry.com In many Diels-Alder reactions involving cyclopentadiene (B3395910), the endo product is kinetically favored due to secondary orbital interactions. masterorganicchemistry.com

The reaction of cyclopentadiene with styrenes or their derivatives, such as β-bromostyrene or β-fluoro-β-nitrostyrenes, provides a direct route to phenyl-substituted bicyclo[2.2.1]heptene systems. beilstein-journals.orgnih.gov The regiochemistry of these additions is crucial in determining the final position of the phenyl group on the bicyclic framework. acs.org For example, the reaction of cyclopentadiene with β-fluoro-β-nitrostyrenes proceeds smoothly to give the corresponding phenyl-substituted norbornenes in high yield as a mixture of exo and endo isomers. beilstein-journals.org

Beyond the classic Diels-Alder reaction, other formal [4+2] cycloaddition strategies have been developed to access bicyclic systems. These methods can offer alternative pathways to structures that may be difficult to obtain through traditional Diels-Alder chemistry. For instance, an organocatalytic formal [4+2] cycloaddition has been developed for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org

The synthesis of the bicyclo[2.2.1]heptane core is a key step in the preparation of many complex molecules. For example, the synthesis of 7-azabicyclo[2.2.1]heptane derivatives often utilizes a Diels-Alder reaction as a crucial step to construct the bicyclic framework. unirioja.es Similarly, the formation of 7-oxabicyclo[2.2.1]heptane systems can be achieved through intramolecular Diels-Alder reactions. scholaris.carsc.org These heterocyclic analogues of norbornane (B1196662) also exhibit interesting reactivity, including Wagner-Meerwein rearrangements. scholaris.ca The synthesis of various substituted bicyclo[2.2.1]heptanes, which can serve as precursors to 7-phenylbicyclo[2.2.1]heptane, often relies on the robust and predictable nature of the Diels-Alder reaction. chem-soc.sicdnsciencepub.commjcce.org.mkresearchgate.net

Reactivity Driven by Ring Strain in Bicyclic Systems

The bicyclo[2.2.1]heptane framework, the core structure of this compound, is characterized by significant ring strain. This inherent strain, a combination of angle strain, torsional strain, and steric strain, is a primary driver of its chemical reactivity. numberanalytics.comlibretexts.org Unlike more flexible cyclic systems, the rigid, bridged structure of bicyclo[2.2.1]heptanes prevents the adoption of ideal tetrahedral bond angles, leading to a higher potential energy state. libretexts.org This stored energy can be released in chemical reactions, making the system susceptible to transformations that relieve this strain. nih.govplos.org The total strain energy of the parent norbornane is approximately 17.5 kcal/mol.

The reactivity of the bicyclo[2.2.1]heptane system is not uniform across the molecule. The presence of strained C-C bonds makes it prone to ring-opening or rearrangement reactions under various conditions. nih.govacs.org This reactivity has been harnessed as a powerful tool in organic synthesis. For instance, the inherent strain serves as a driving force for rearrangements in alkene metathesis reactions and facilitates retro-condensation pathways. nih.govnih.gov The substitution pattern, including the presence of a phenyl group at the C7 position, can further influence the electronic and steric environment of the bicyclic system, thereby modulating its reactivity pathways.

Exploiting Ring Strain for Stereoselective Transformations

The inherent strain within the bicyclo[2.2.1]heptane skeleton is a powerful tool for achieving stereoselectivity in chemical transformations. The rigid conformation of the ring system provides a predictable three-dimensional landscape, allowing for controlled access to specific faces of the molecule. This feature has been widely exploited in the synthesis of complex, highly functionalized molecules.

Research has demonstrated that the high strain of the bicyclic system can drive retro-condensation reactions in bridgehead-substituted bicyclo[2.2.1]hept-2-enes. nih.gov These reactions, such as retro-Dieckmann and retro-aldol condensations, lead to the stereoselective formation of valuable building blocks like orthogonally functionalized cyclopentenes, 2,5-dihydrofurans, and 3-pyrrolines. nih.gov For example, retro-aldol reactions of functionalized N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols yield functionalized pyrrolidine (B122466) scaffolds with high stereoselectivity. nih.gov

Furthermore, the bicyclo[2.2.1]heptane scaffold is a cornerstone in asymmetric synthesis. rsc.org Its derivatives are used as chiral auxiliaries and ligands for transition-metal catalysis. rsc.org An example of exploiting the system's properties is the organocatalytic formal [4+2] cycloaddition to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This method allows for the creation of functionalized bridgehead compounds from simple starting materials under mild conditions. rsc.org The synthesis of complex natural products and drug candidates often relies on the stereocontrol offered by this rigid bicyclic framework. ontosight.ai Enzymatic reactions, such as the horse liver alcohol dehydrogenase-catalyzed oxidation of meso-7-oxabicyclo[2.2.1]heptane diols, also leverage the defined stereochemistry of the bicyclic system to produce enantiomerically pure chiral γ-lactones. cdnsciencepub.com

Bridgehead Reactivity and Strain Effects in Bicyclo[2.2.1]heptanes

The bridgehead carbons (C1 and C4) of the bicyclo[2.2.1]heptane system exhibit unique reactivity due to the extreme geometric constraints imposed by the rigid framework. The formation of a planar carbocation at a bridgehead position, which is a necessary intermediate for S_N1 reactions, is highly unfavorable. nasa.gov The strain energy for forming a carbocation at the bridgehead of a bicyclo[2.2.1]heptane is significantly high because the small ring system cannot accommodate the required sp² hybridization and planar geometry. nasa.gov Consequently, S_N1-type reactions at the bridgehead are virtually impossible. nasa.gov

In contrast to ionic reactions, transformations involving bridgehead radicals are more feasible, although still influenced by the ring's steric and electronic properties. nasa.govunirioja.es The existence and synthetic utility of bridgehead radicals in 7-azabicyclo[2.2.1]heptane systems have been demonstrated through decarboxylation reactions of bridgehead carboxylic acids. unirioja.es This has enabled the synthesis of various 1-substituted derivatives, including halogenated compounds. unirioja.es Similarly, bridgehead radicals have been generated and studied in polyfluorinated bicyclo[2.2.1]heptane systems. rsc.org

However, free radical abstraction of a hydrogen atom directly from a bridgehead carbon is significantly inhibited. nasa.gov Studies using a trichloromethyl radical source showed no bridgehead hydrogen abstraction from bicyclo[2.2.1]heptane, a stark contrast to the reactivity of typical tertiary positions. nasa.gov This reduced reactivity is attributed to steric hindrance and the pyramidal nature of the resulting bridgehead radical, which is less stable than a planar radical. The reactivity towards hydrogen abstraction increases in less strained bicyclic systems like bicyclo[2.2.2]octane. nasa.gov

Table 1: Free Radical Hydrogen Abstraction from Bridgehead Carbons in Various Bicyclic Hydrocarbons

Bicyclic Hydrocarbon Bridgehead Hydrogen Abstraction (%) Reference
Bicyclo[2.2.1]heptane 0 nasa.gov
Bicyclo[2.2.2]octane 8.8 ± 2 nasa.gov
Bicyclo[3.3.1]nonane 100 nasa.gov
Adamantane 86.0 ± 2 nasa.gov
Homoadamantane 73.5 ± 2 nasa.gov

Table of Mentioned Compounds

Compound Name
This compound
Bicyclo[2.2.1]heptane (Norbornane)
Cyclopentene
2,5-Dihydrofuran
3-Pyrroline
N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ol
Pyrrolidine
Bicyclo[2.2.1]heptane-1-carboxylate
Meso-7-oxabicyclo[2.2.1]heptane diol
γ-lactone
7-Azabicyclo[2.2.1]heptane
Bicyclo[2.2.2]octane
Bicyclo[3.3.1]nonane
Adamantane
Homoadamantane

Stereochemical and Conformational Studies of Phenyl Substituted Bicyclo 2.2.1 Heptanes

Analysis of Stereoisomerism and Diastereoselectivity in Norbornane (B1196662) Derivatives

The rigid, bridged structure of bicyclo[2.2.1]heptane gives rise to distinct forms of stereoisomerism that are crucial for understanding its chemical behavior. The presence of substituents on this framework leads to a variety of stereoisomers, the formation and reactivity of which are governed by the inherent geometry of the norbornane system.

A hallmark of the norbornane system is the existence of exo and endo isomers for substituents at the C2, C3, C5, and C6 positions. The exo position is defined as being on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side. scirp.orgresearchgate.net This stereochemical distinction is critical as it significantly impacts the molecule's reactivity. For instance, the exo isomer is generally more thermodynamically stable due to reduced steric hindrance compared to the more sterically congested endo isomer. This difference in stability can influence the outcome of chemical reactions.

In Diels-Alder reactions, a common method for synthesizing bicyclo[2.2.1]heptane derivatives, the endo product is often kinetically favored due to secondary orbital interactions, a phenomenon known as the Alder Endo Rule. acs.org However, the less sterically hindered exo product is typically the thermodynamically more stable isomer. acs.org The reactivity of exo and endo isomers can also differ significantly in subsequent reactions. For example, the exo-isomer of norbornene carboxylic ester exhibits higher reactivity in ring-opening metathesis polymerization (ROMP) than its endo counterpart. nih.govrsc.org Conversely, in certain polymerization reactions, the insertion of two consecutive endo monomers can be impossible, leading to an alternating endo-exo copolymer structure. blogspot.com

For a substituent at the C7 position, such as the phenyl group in 7-phenylbicyclo[2.2.1]heptane, the stereochemical descriptors change to syn and anti. A syn-substituent is oriented toward the double bond in a norbornene system or the C2-C3 bond in a norbornane system, while an anti-substituent points away.

The synthesis of specific stereoisomers of bicyclo[2.2.1]heptane derivatives in high enantiomeric purity is a significant goal, particularly for applications in asymmetric catalysis and medicinal chemistry. unibas.itnih.gov The determination of enantiomeric excess (ee) and chiral purity is routinely achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govacs.org For instance, the enantiomeric excess of various functionalized bicyclo[2.2.1]heptanes has been successfully determined using chiral HPLC analysis. nih.govunirioja.es

Another powerful technique for determining enantiomeric purity is NMR spectroscopy using chiral shift reagents. scirp.orgacs.org Chiral lanthanide shift reagents, for example, can induce separate signals for the enantiomers in the NMR spectrum, allowing for their quantification. scirp.orgacs.org The optical resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation. For example, trans-bicyclo[2.2.1]heptane-2,3-diamine has been successfully resolved using (2R,3R)-O,O′-dibenzoyltartaric acid. univ-ovidius.ro

The control of stereochemistry during synthesis is often accomplished through asymmetric catalysis. Chiral Lewis acids, for example, have been shown to catalyze Diels-Alder reactions to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of bicyclic compounds. nih.gov

Conformational Analysis using Advanced Spectroscopic and Computational Techniques

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and reactivity. A combination of advanced spectroscopic and computational methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. For example, the chemical shifts and coupling constants in the ¹H NMR spectrum can help differentiate between exo and endo protons. acs.org In bicyclo[2.2.1]heptanes, the coupling constants between vicinal protons can be indicative of their relative stereochemistry, with endo-endo and exo-exo couplings generally being larger than endo-exo couplings. acs.org The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. scirp.orgacs.org Dynamic NMR (DNMR) spectroscopy is particularly useful for studying conformational changes and rotational barriers, such as the rotation of the phenyl group in aryl-substituted norbornanes. univ-ovidius.ro

Computational methods, including molecular mechanics and quantum mechanics, are invaluable for predicting the stable conformations and relative energies of different stereoisomers. rsc.org These calculations can provide insights into the conformational preferences of the bicyclo[2.2.1]heptane ring and the orientation of the phenyl substituent. For instance, computational studies on 2-amino-3-phenylnorbornane-2-carboxylic acids have shown that the norbornane system favors bent conformations and that the phenyl group's orientation further restricts the flexibility of the peptide backbone. rsc.org

Impact of Phenyl Substitution on Stereochemical Outcomes and Molecular Conformation

The presence of a phenyl group at the C7 position of the bicyclo[2.2.1]heptane skeleton has a profound impact on the molecule's stereochemistry and conformation. The steric bulk of the phenyl group can influence the stereochemical outcome of reactions at other positions on the ring.

Spectroscopic data from related compounds provide insight into the structure of this compound. For example, in the ¹H NMR spectrum of 1,7-diphenylbicyclo[2.2.1]heptane, the bridgehead proton appears as a triplet, and the phenyl protons resonate in the aromatic region. The ¹³C NMR spectrum shows distinct signals for the different carbon atoms of the bicyclic framework and the phenyl groups.

The conformation of this compound is largely dictated by the rigid bicyclic system. However, the rotational freedom of the phenyl group introduces an element of conformational flexibility. The rotation of the phenyl group can be studied using dynamic NMR spectroscopy and computational methods. univ-ovidius.ro The barrier to rotation of the phenyl group will be influenced by steric interactions with the rest of the bicyclo[2.2.1]heptane framework.

The table below presents selected NMR data for compounds related to this compound, which can be used to infer the spectroscopic characteristics of the parent compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane1.26-1.41 (m, 4H, CH₂), 1.58-1.78 (m, 4H, CH₂), 1.65 (s, 3H, CH₃), 2.98 (br t, J = 4.0 Hz, 1H, CH), 7.01-7.07 (m, 2H, Ph), 7.13-7.20 (m, 4H, Ph), 7.42-7.46 (m, 4H, Ph)20.1 (CH₃), 27.6 (CH₂), 38.0 (CH₂), 46.2 (CH), 48.5 (Cq), 62.5 (Cq), 125.1 (CH), 127.8 (CH), 127.9 (CH), 146.0 (Cq)
1,7,7-Triphenylbicyclo[2.2.1]heptane1.46-1.51 (m, 2H, CH₂), 1.67-1.72 (m, 2H, CH₂), 2.04-2.09 (m, 2H, CH₂), 2.39-2.44 (m, 2H, CH₂), 3.33 (t, J = 4.3 Hz, 1H, CH), 7.01-7.04 (m, 2H, Ph), 7.09-7.12 (m, 4H, Ph), 7.27-7.30 (m, 3H, Ph), 7.32-7.35 (m, 2H, Ph), 7.48-7.50 (m, 2H, Ph)Not provided

Computational and Theoretical Investigations of 7 Phenylbicyclo 2.2.1 Heptane Systems

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of bicyclic systems. nih.govespublisher.com It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations are used to determine optimized geometries, analyze frontier molecular orbitals (FMOs), and probe reaction mechanisms.

Structural Analysis: DFT methods, such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p), are employed to calculate the stable conformations of phenyl-substituted norbornanes. beilstein-journals.orgnih.gov These calculations can reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the orientation of the phenyl group relative to the bicyclic cage is a critical factor influencing the molecule's reactivity and properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic characteristics and kinetic stability. espublisher.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. espublisher.com

Mechanistic Studies: DFT is instrumental in mapping out the potential energy surfaces of reactions involving bicyclo[2.2.1]heptane derivatives. rsc.org For example, in the gold-catalyzed cycloisomerization of 1,6-diynes to form bicyclo[2.2.1]heptane frameworks, DFT calculations have elucidated the reaction mechanism, identified key intermediates like allyl-gold species, and calculated the energy barriers for different pathways. rsc.org These studies can explain experimental observations, such as how the choice of solvent can control the reaction's outcome (chemodivergence). rsc.org By locating transition states and calculating their energies, DFT provides a quantitative understanding of the reaction kinetics. beilstein-journals.org

Table 1: Representative DFT Functionals and Basis Sets in Bicyclic System Studies This table is a representative summary of methods mentioned in computational chemistry literature for systems analogous to 7-phenylbicyclo[2.2.1]heptane.

Functional Basis Set Typical Application Reference
B3LYP 6-31G**, 6-31+G*, 6-311+G(d,p) Geometry Optimization, FMO Analysis, Conformational Studies espublisher.combeilstein-journals.orgnih.gov
M06-2X 6-311+G(d,p) Ground and Transition State Calculations beilstein-journals.org
mPW1PW91 LANL2DZ, SDD Structural Prediction nih.gov
ωB97X-D3 def2-TZVP Reaction Energetics, Transition States nih.gov

Molecular Mechanics and Dynamics Simulations in Bicyclic Systems

While quantum mechanical methods like DFT are highly accurate, they can be computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more efficient alternative for studying the conformational landscape and dynamic behavior of large molecules. jussieu.fr

Molecular Mechanics (MM): MM methods use classical physics-based force fields (like MM3 or CFF91) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govacs.org This approach is particularly useful for conformational searches to identify the lowest energy structures of flexible molecules. smolecule.com For bicyclic systems, MM can be used to study the relative stabilities of different isomers (e.g., endo vs. exo) and the conformational preferences of substituents. acs.org

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An NVT ensemble, where the number of particles (N), volume (V), and temperature (T) are kept constant, is often used. researchgate.net These simulations provide a view of the molecule's dynamic behavior at a given temperature, allowing researchers to explore different conformations and validate reaction pathways. nih.govresearchgate.net For instance, quenched molecular dynamics, which involves heating a system and then rapidly cooling it, can be used to overcome energy barriers and find the global minimum energy structure of a molecule before further analysis. nih.gov

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemistry is fundamental to understanding the energetics of chemical reactions, providing precise data on activation energies, reaction enthalpies, and the structure of transition states. nih.gov

High-level ab initio methods and DFT are used to map the minimum energy path (MEP) of a reaction. nih.gov The highest point along this path corresponds to the transition state (TS), which is characterized by having exactly one imaginary vibrational frequency. beilstein-journals.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate. nih.gov

For reactions involving phenyl-substituted norbornanes, quantum chemical calculations can:

Identify Intermediates and Transition States: Calculations can uncover fleeting intermediates and transition state structures that are impossible to observe experimentally. nih.govresearchgate.net

Calculate Activation Barriers: They provide quantitative values for the energy barriers of different potential reaction pathways, allowing for predictions of the most likely mechanism. rsc.orgnih.gov

Determine Reaction Enthalpies: The energy difference between products and reactants (ΔH_rxn) can be calculated to determine if a reaction is exothermic or endothermic. nih.gov

For example, studies on the decomposition of triazoline adducts formed from phenyl azide (B81097) and bicyclo[2.2.1]heptene have used quantum-chemical calculations to propose a multi-step mechanism involving a diazonium betaine (B1666868) intermediate, rather than a concerted pathway. researchgate.net Such detailed mechanistic insights are crucial for controlling reaction outcomes.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Phenyl-Substituted Norbornanes

Predicting the outcome of a chemical reaction, particularly its selectivity, is a major goal of theoretical chemistry. rsc.org For phenyl-substituted norbornanes, where multiple reaction sites exist, computational models are invaluable for predicting reactivity, regioselectivity, and stereoselectivity.

Reactivity and Regioselectivity: Conceptual DFT provides reactivity indices derived from the electron density that help predict how a molecule will behave in a reaction. nih.gov For instance, the Fukui function can identify the most nucleophilic and electrophilic sites within a molecule. In reactions like the Diels-Alder cycloaddition to form norbornene derivatives, these tools can predict the regioselectivity by analyzing the electronic properties of the diene and dienophile. nih.gov

In the context of the Pauson-Khand reaction involving norbornene, DFT calculations have shown a correlation between the Natural Bond Orbital (NBO) charges on the alkyne carbons and the observed α/β-regioselectivity of the resulting cyclopentenone. nih.gov These studies demonstrate that even subtle electronic effects from substituents on a phenyl ring can direct the outcome of a reaction, and these effects can be modeled computationally. nih.gov The Hard and Soft Acids and Bases (HSAB) principle can also be applied to qualitatively predict the reactivity of different sites toward various electrophiles or nucleophiles. rsc.org

Stereoselectivity: The rigid, strained framework of the bicyclo[2.2.1]heptane system often leads to high stereoselectivity in its reactions. Theoretical calculations can explain and predict these stereochemical outcomes. For example, in additions to the norbornene double bond, attack often occurs from the less sterically hindered exo face. Computational models can quantify the energy difference between the exo and endo transition states, providing a rationale for the observed product distribution. By analyzing the steric and electronic factors governing the approach of a reagent to the substrate, quantum chemical methods can accurately predict the stereochemical course of a reaction.

Table 2: Theoretical Approaches for Predicting Reaction Selectivity This table summarizes modern computational methods used to predict the outcome of chemical reactions for systems like phenyl-substituted norbornanes.

Prediction Target Theoretical Method Key Concepts / Descriptors Reference
Reactivity Conceptual DFT, HSAB Theory HOMO/LUMO energies, Fukui functions, Hardness/Softness nih.govrsc.org
Regioselectivity DFT, Machine Learning NBO Charges, Steric Hindrance Models, Transition State Energies nih.govchemrxiv.org
Stereoselectivity DFT, Molecular Mechanics Steric hindrance, Analysis of exo/endo transition state energies nih.gov

Advanced Spectroscopic Characterization Methodologies for Phenyl Substituted Bicyclo 2.2.1 Heptanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural investigation of 7-phenylbicyclo[2.2.1]heptane and its derivatives. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of the molecular framework, including stereochemistry, can be assembled.

Application of 1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural determination. The ¹H NMR spectrum reveals the chemical environment of protons, their integrations corresponding to the number of protons, and their coupling patterns (multiplicity) indicating adjacent protons. For phenyl-substituted bicyclo[2.2.1]heptanes, the aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ ≈ 7.0-7.5 ppm), while the aliphatic protons of the bicyclic skeleton resonate in the upfield region (δ ≈ 1.2-3.5 ppm). unibas.itacs.org

The ¹³C NMR spectrum distinguishes the unique carbon atoms in the molecule. The phenyl carbons are observed in the δ ≈ 125-148 ppm range, while the saturated carbons of the bicyclo[2.2.1]heptane framework are found further upfield. unibas.itacs.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. emerypharma.com Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying which protons are spin-coupled through two or three bonds. researchgate.netsdsu.edu This is vital for tracing the connectivity within the bicyclic cage. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. researchgate.netsdsu.eduresearchgate.net The combination of these techniques provides a robust method for assigning nearly all proton and carbon signals in the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenyl-Substituted Bicyclo[2.2.1]heptane Derivatives Note: Data is compiled from related structures and serves as a representative example. Actual shifts for this compound may vary.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl Protons (ortho, meta, para)7.0 - 7.5 (m)125.0 - 130.0
Phenyl Carbon (quaternary, C-ipso)-142.0 - 148.0
Bridgehead Protons (CH)2.3 - 3.4 (m)40.0 - 47.0
Methylene Protons (CH₂)1.2 - 2.5 (m)25.0 - 41.0

Data sourced from studies on related phenyl-substituted norbornanes. unibas.itacs.org

Solid-State NMR for Conformational and Structural Insights

While solution-state NMR provides data on time-averaged conformations, solid-state NMR (ssNMR) offers a unique window into the static structure and conformation of molecules in their crystalline form. For bicyclo[2.2.1]heptane systems, high-resolution solid-state ¹³C NMR is a powerful tool for conformational characterization. scispace.com The chemical shifts of carbon atoms in the solid state are highly sensitive to the local geometry and intermolecular packing forces. scispace.com This conformation-dependent nature of ¹³C chemical shifts can reveal subtle structural details that are averaged out in solution. scispace.com For instance, ssNMR has been employed to study conformational effects in derivatives of the bicyclo[2.2.1]heptene framework. acs.org In phenyl-substituted analogs, ssNMR could be used to probe the precise orientation of the phenyl ring relative to the bicyclic cage in the solid state, providing data to complement X-ray diffraction studies.

Dynamic NMR for Stereodynamics and Conformational Exchange

Dynamic NMR (DNMR) is a specialized technique used to study molecular motions that occur on the NMR timescale, such as conformational changes and restricted bond rotations. unibas.it In phenyl-substituted bicyclo[2.2.1]heptanes, a key dynamic process is the rotation of the phenyl group around the C-C single bond connecting it to the bicyclic framework. unibas.itacs.org At ambient temperatures, this rotation is often fast, resulting in time-averaged signals for the ortho and meta protons and carbons of the phenyl ring.

However, by recording NMR spectra at very low temperatures (e.g., below -100 °C), this rotation can be slowed or "frozen" on the NMR timescale. unibas.itst-andrews.ac.uk This results in the decoalescence of the averaged signals into separate signals for the now non-equivalent ortho and meta positions. unibas.it Through line-shape analysis of these variable-temperature spectra, the energy barrier (free energy of activation, ΔG‡) for the rotational process can be quantified. researchgate.net For a series of 1,7,7-triaryl norbornanes, these aryl-norbornane bond rotation barriers were measured and found to be in the range of 6.0 to 7.9 kcal mol⁻¹. unibas.itacs.org This methodology provides crucial information on the steric hindrance and conformational flexibility of the molecule. st-andrews.ac.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of a molecule upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (M⁺•), allowing for the unambiguous determination of its elemental formula (C₁₃H₁₆). rsc.orgdrugbank.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation. uni-saarland.de The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various charged fragments. The fragmentation pattern is a molecular fingerprint that can aid in structural confirmation.

For this compound, key fragmentation pathways would likely involve:

Loss of the phenyl group: Cleavage of the bond between the phenyl ring and the bicyclic cage would lead to a prominent fragment corresponding to the loss of a C₆H₅ radical.

Fragmentation of the bicyclic core: The strained bicyclo[2.2.1]heptane skeleton can undergo characteristic rearrangements and cleavages, such as a retro-Diels-Alder reaction if unsaturation were present, or loss of small hydrocarbon fragments like ethylene.

Formation of tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) fragment (C₇H₇⁺) to the stable tropylium cation (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl moiety.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityComments
172[C₁₃H₁₆]⁺•Molecular Ion (M⁺•)
95[C₇H₁₁]⁺Bicyclo[2.2.1]heptyl cation (loss of •C₆H₅)
91[C₇H₇]⁺Tropylium ion (rearrangement)
77[C₆H₅]⁺Phenyl cation

This table is predictive, based on common fragmentation patterns of related structures. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. libretexts.org The IR spectrum of this compound would be characterized by absorptions arising from both the aromatic phenyl ring and the saturated aliphatic bicyclic system. osu.edudocbrown.info

The key diagnostic absorption bands would include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). core.ac.uk

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the CH and CH₂ groups of the bicyclo[2.2.1]heptane skeleton. docbrown.info

Aromatic C=C Stretching: Two or three medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-H Bending Vibrations: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to scissoring, wagging, and twisting of the CH₂ groups and bending of the C-H bonds. Strong absorptions around 730-770 cm⁻¹ and 690-710 cm⁻¹ would be expected for the monosubstituted phenyl group (out-of-plane C-H bending).

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O or ~3400 cm⁻¹ for O-H) would confirm the absence of these functional groups. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3030C-H StretchAromatic (Phenyl)
2960 - 2850C-H StretchAliphatic (Bicycloheptane)
1600, 1580, 1500, 1450C=C Ring StretchAromatic (Phenyl)
1465 - 1440C-H Bend (Scissoring)Aliphatic (CH₂)
770 - 730 and 710 - 690C-H Out-of-Plane BendMonosubstituted Phenyl

Data compiled from standard IR correlation tables and spectra of related compounds. docbrown.infocore.ac.uk

X-ray Diffraction for Definitive Solid-State Structure Determination

For phenyl-substituted bicyclo[2.2.1]heptanes, X-ray crystallography can unequivocally confirm the endo or exo configuration of substituents and reveal the preferred rotational conformation (torsional angle) of the phenyl group relative to the bicyclic framework. unibas.it The structure of a closely related compound, a 1,7,7-triaryl norbornane (B1196662), was successfully determined by X-ray diffraction, which confirmed that the experimentally determined structure was in excellent agreement with theoretical structures predicted by molecular mechanics calculations. unibas.itacs.org This demonstrates the power of the technique to validate computational models and provide a benchmark for understanding the solid-state packing and intermolecular interactions of this class of compounds. nih.gov

UV-Visible and Photoluminescence Spectroscopy for Electronic Properties (where relevant for derivatives)

UV-Visible (UV-Vis) and photoluminescence spectroscopies are indispensable, non-destructive techniques for characterizing the electronic properties of phenyl-substituted bicyclo[2.2.1]heptane derivatives. These methods provide critical insights into the electronic transitions, the influence of substituents on the electronic structure, and the potential for these molecules to be used in advanced applications such as molecular switches and sensors.

The electronic absorption spectra of these compounds are primarily governed by the chromophores present in the molecule, namely the phenyl group and the bicyclo[2.2.1]heptane framework, along with any other substituents. The interaction between these components dictates the energy and intensity of the observed electronic transitions. For instance, in phenyl-substituted bicyclic systems, strong absorption bands are typically observed in the UV region, which can be attributed to π → π* transitions within the aromatic phenyl ring. The exact position (λmax) and molar absorptivity of these bands are sensitive to the substitution pattern on both the phenyl ring and the bicyclic core.

Research into related phenyl-substituted cage-like compounds has shown that in addition to strong absorptions originating from the phenyl groups, weaker long-wavelength absorption bands may also appear. These are often associated with transitions involving the broader molecular structure.

The photoluminescence properties of these derivatives are of significant scientific interest as they reveal the fate of the molecule after absorbing light. Studies on specific derivatives of 3-phenylbicyclo[2.2.1]hepta-2,5-diene have demonstrated that these molecules can exhibit notable luminescent and photochromic behaviors. researchgate.netresearchgate.net This photochromism—a reversible transformation between two forms having different absorption spectra—is a key property for the development of photoswitches.

A significant finding is the investigation of these compounds as potential photoswitchable pH sensors. researchgate.netresearchgate.net In such systems, the molecule's fluorescence or color can change in response to both light and pH, indicating a sophisticated interplay between the electronic structure of the molecule and its environment. The photoisomerization of the bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) unit to its quadricyclane (B1213432) isomer upon UV irradiation is a well-known process that fundamentally alters the electronic and geometric structure, forming the basis for applications in molecular solar thermal energy storage and photoswitching. chalmers.se

The following table summarizes representative spectroscopic findings for derivatives of phenyl-substituted bicyclo[2.2.1]heptanes and related structures, illustrating the utility of these spectroscopic methods.

Table 1: Spectroscopic Properties of Phenyl-Substituted Bicyclo[2.2.1]heptane Derivatives and Analogs

Compound Derivative Type Spectroscopic Technique Key Spectral Features Observed Properties / Potential Applications Reference
Derivatives of 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde Luminescence & UV-Vis Spectroscopy Not specified Luminescent and photochromic properties researchgate.netresearchgate.net
Derivatives of 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde Luminescence & UV-Vis Spectroscopy Not specified Investigated as photoswitchable pH sensors researchgate.netresearchgate.net
Phenyl-substituted bicyclic cage analogs UV-Vis & Fluorescence Spectroscopy Strong absorption (230-310 nm); Weak absorption (310-340 nm) Phenyl group π → π* transitions; transitions involving the molecular cage
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) derivatives UV-Vis Spectroscopy Irradiation with UV light leads to isomerization Photoisomerization to quadricyclane for energy storage chalmers.se

Applications in Advanced Organic Synthesis Research

Utilization as Building Blocks for Complex Molecular Architectures

The inherent strain and well-defined stereochemistry of the 7-phenylbicyclo[2.2.1]heptane skeleton make it an attractive starting point for the synthesis of intricate molecular structures. Its utility as a building block is multifaceted, ranging from its role as a precursor to polycyclic and fused-ring systems to its application as a crucial intermediate in the stereoselective total synthesis of natural products and their analogues.

Precursors for Polycyclic and Fused-Ring Systems

The bicyclo[2.2.1]heptane framework can be strategically manipulated to construct larger, more complex polycyclic and fused-ring systems. One notable approach involves ring-opening metathesis polymerization (ROMP) of functionalized bicyclo[2.2.1]heptene derivatives. While specific studies on the ROMP of 7-phenylbicyclo[2.2.1]heptene are not extensively documented, research on analogous systems, such as 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene, demonstrates the principle of converting these strained bicyclic monomers into linear polymers with repeating cyclic units. researchgate.net These polymers can then be further modified to create complex, multi-ring architectures.

Furthermore, the inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited in rearrangement reactions to access different ring systems. For instance, derivatives of tricyclo[4.1.0.0(2,7)]heptane, which can be conceptually derived from bicyclo[2.2.1]heptane, undergo hydrogenolysis to yield ketones with tricyclic skeletons. The presence of a phenyl group in these systems can stabilize reactive intermediates, thereby influencing the course of the rearrangement.

Cascade reactions, where a series of intramolecular transformations occur in a single step, represent another powerful strategy for building molecular complexity. The rigid bicyclo[2.2.1]heptane scaffold is an excellent platform for designing such cascades. For example, an epimerization-lactamization cascade has been developed for functionalized aminoproline esters to synthesize diazabicyclo[2.2.1]heptane derivatives, which are precursors to more complex heterocyclic systems. sit.edu.cn

Intermediates in Stereoselective Total Synthesis

The stereochemically defined structure of this compound makes it a valuable chiral intermediate in the total synthesis of natural products. Its rigid framework allows for the precise spatial arrangement of functional groups, enabling high levels of stereocontrol in subsequent reactions.

While a direct total synthesis employing this compound as a key intermediate is not prominently featured in the reviewed literature, the use of related bicyclic structures is well-established. For instance, in the total synthesis of solanoeclepin A, a complex natural product, a 7-oxabicyclo[2.2.1]heptane moiety is constructed using a diastereoselective intramolecular Diels-Alder reaction. acs.org This highlights the general strategy of using the bicyclic framework to set key stereocenters early in a synthetic sequence.

Furthermore, the synthesis of various saturated and partially saturated di-endo-fused heterocycles has been achieved starting from 5-exo-phenylbicyclo[2.2.1]heptane derivatives. researchgate.net These transformations demonstrate how the bicyclic core can be elaborated into more complex, medicinally relevant scaffolds.

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis Research

The development of effective chiral auxiliaries and ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. The rigid and predictable conformation of the this compound scaffold makes it an excellent candidate for these applications. The phenyl group at the C7 position can exert significant steric and electronic influence, leading to high levels of stereochemical control in a variety of chemical transformations.

Derivatives of bicyclo[2.2.1]heptane have been successfully employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction. For example, (1S,2S,4R)-7,7-dimethyl-1-phenylbicyclo[2.2.1]heptan-2-ol has been synthesized and evaluated as a chiral auxiliary in aza-Diels-Alder reactions, demonstrating good diastereoselectivity. The rigid structure of the auxiliary effectively shields one face of the dienophile, leading to the preferential formation of one diastereomer.

In the realm of asymmetric catalysis, chiral ligands derived from the bicyclo[2.2.1]heptane framework have shown great promise. For instance, C2-symmetric bicyclo[2.2.2]octadienes with phenyl substituents have been used as chiral ligands in rhodium-catalyzed asymmetric 1,4-additions, achieving high enantioselectivity. ucl.ac.uk While this is a bicyclo[2.2.2]octadiene system, the principles of using a rigid, phenyl-substituted bicyclic scaffold to create a well-defined chiral environment around a metal center are directly applicable. The synthesis of (1R,2S,4R,5S)-(+)-2,5-Dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]heptane further underscores the utility of this scaffold in creating chiral phosphine (B1218219) ligands for transition metal-catalyzed reactions. researchgate.net

The following table summarizes some examples of bicyclo[2.2.1]heptane derivatives used in asymmetric synthesis:

Compound/LigandApplicationReaction TypeStereoselectivity
(1S,2S,4R)-7,7-dimethyl-1-phenylbicyclo[2.2.1]heptan-2-olChiral AuxiliaryAza-Diels-AlderGood diastereoisomeric excess
(1R,2S,4R,5S)-(+)-2,5-Dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]heptaneChiral LigandAsymmetric HydrogenationHigh enantioselectivity
C2-symmetric phenyl-substituted bicyclo[2.2.2]octadienesChiral LigandRh-catalyzed 1,4-additionUp to 99% ee

Exploration of Novel Reaction Pathways and Methodologies in Synthetic Chemistry

The unique structural and electronic properties of this compound have spurred the exploration of novel reaction pathways and the development of new synthetic methodologies. The inherent ring strain of the bicyclic system makes it susceptible to ring-opening and rearrangement reactions, providing access to a variety of other cyclic and acyclic structures.

For example, the hydrogenolysis of 7-phenyltricyclo[4.1.0.0(2,7)]heptane-1-carboxylic acid, a derivative of the bicyclo[2.2.1]heptane system, leads to the formation of ketones with tricyclic skeletons through a strain-driven ring-opening process. The phenyl group in this system plays a crucial role in stabilizing the reaction intermediates.

Furthermore, radical reactions of tricyclo[4.1.0.0(2,7)]heptane and its 1-phenyl derivative with trifluoromethyl (phenylethynyl) sulfone have been investigated, leading to the formation of substituted bicyclo[3.1.1]heptanes. acs.org These studies demonstrate the potential of using these strained systems to forge new carbon-carbon and carbon-heteroatom bonds.

The development of new synthetic methods often relies on the predictable reactivity of well-defined starting materials. The rigid framework of this compound allows for the regioselective and stereoselective functionalization of the molecule. For instance, the synthesis of 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine and its subsequent transformation into a variety of saturated and partially saturated di-endo-fused heterocycles showcases the utility of this scaffold in generating diverse molecular architectures. researchgate.net

The following table provides a summary of some novel reactions and methodologies involving bicyclo[2.2.1]heptane derivatives:

Reaction TypeSubstrateProductKey Feature
Hydrogenolysis7-Phenyltricyclo[4.1.0.0(2,7)]heptane-1-carboxylic acidTricyclic ketonesStrain-driven ring-opening
Radical Addition1-Phenyltricyclo[4.1.0.0(2,7)]heptaneSubstituted bicyclo[3.1.1]heptanesFormation of new C-C and C-S bonds
Transformation of Functionalized Derivatives5-exo-Phenylbicyclo[2.2.1]heptane derivativesDi-endo-fused heterocyclesGeneration of molecular diversity

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